[2-(Cyclohex-1-en-1-yl)ethyl](1-cyclopropylethyl)amine
Description
2-(Cyclohex-1-en-1-yl)ethylamine is a secondary amine characterized by two distinct substituents: a 2-(cyclohex-1-en-1-yl)ethyl group and a 1-cyclopropylethyl group. The compound’s molecular formula is C₁₃H₂₂N (calculated based on substituent analysis), with a molecular weight of 192.32 g/mol.
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-cyclopropylethanamine |
InChI |
InChI=1S/C13H23N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h5,11,13-14H,2-4,6-10H2,1H3 |
InChI Key |
CDKUWNMSINJSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCC2=CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Phenylethylamine Using Lithium in Aliphatic Alkylamine Solvent
Process Description:
A patented process (EP0623586B1, 1996) describes the reduction of commercially available 2-phenylethylamine with lithium metal in the presence of a primary or secondary aliphatic alkylamine such as ethylamine, which acts both as solvent and reagent. The reaction is conducted at low temperatures (-100 °C to -10 °C) under an inert atmosphere. Lithium is added in powder form in a molar excess (3.8 to 4.2 mol per mole of 2-phenylethylamine).-
- Temperature: -70 °C to room temperature (gradual warming overnight)
- Solvent/Reagent: Ethylamine (C1-C4 primary alkylamine preferred)
- Atmosphere: Argon or inert gas
- Workup: Excess alkylamine distilled off; extraction with chloroform; drying over sodium sulfate
Yield and Purity:
The product 2-(1-cyclohexenyl)ethylamine is obtained in 69.8% GC yield with approximately 2% contamination by fully reduced cyclohexylethylamine (undesired by-product).-
- Advantages: Direct reduction from phenylethylamine; relatively high yield; no need for additional solvents.
- Disadvantages: Formation of difficult-to-separate by-products; requires low temperature and inert atmosphere.
| Parameter | Value/Condition |
|---|---|
| Lithium equivalents | 3.8 - 4.2 mol per mol substrate |
| Temperature range | -100 °C to -10 °C |
| Solvent/Reagent | Ethylamine |
| Yield (GC) | 69.8% |
| By-product content | ~2% cyclohexylethylamine |
Reduction of 1-Cyclohexene-1-acetonitrile with Sodium Bis(2-methoxyethoxy)aluminium Dihydride
Process Description:
ChemicalBook reports a high-yield synthesis of 2-(1-cyclohexenyl)ethylamine via reduction of 1-cyclohexene-1-acetonitrile using sodium bis(2-methoxyethoxy)aluminium dihydride in tetrahydrofuran (THF) under inert atmosphere at 15 °C for 21 hours.-
- Reducing agent: Sodium bis(2-methoxyethoxy)aluminium dihydride
- Solvent: Tetrahydrofuran (THF)
- Temperature: 15 ± 5 °C
- Time: 20-21 hours
- Workup: Quenching with 10% NaOH aqueous solution; extraction with diethyl ether; drying and distillation
Yield and Purity:
The pure 2-(1-cyclohexenyl)ethylamine is obtained in 95% yield after distillation under reduced pressure.
| Parameter | Value/Condition |
|---|---|
| Reducing agent | Sodium bis(2-methoxyethoxy)aluminium dihydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 15 ± 5 °C |
| Reaction time | 20-21 hours |
| Yield | 95% |
- Advantages and Disadvantages:
- Advantages: High yield; mild reaction conditions; suitable for scale-up.
- Disadvantages: Longer reaction time; requires handling of sensitive hydride reagent.
Three-Step Synthesis via 1-Bromocyclohexane Acetonitrile Intermediate
Process Description:
A Chinese patent (CN105859566A, 2016) discloses a three-step industrially viable synthesis:- Reaction of 1-cyclohexene-1-acetonitrile with hydrobromic acid to form 1-bromocyclohexane acetonitrile.
- Catalytic hydrogenation of this intermediate (using Ni-Pd alloy catalyst) under hydrogen pressure (1-5 MPa) at 120 °C to yield 1-bromocyclohexane ethylamine.
- Reaction of the brominated amine with sodium hydroxide in ethanol at 150 °C to obtain 2-(1-cyclohexenyl)ethylamine.
| Step | Reaction Details | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 1-Cyclohexene-1-acetonitrile + HBr (30-45%) | 40 °C, 1-2 h, petroleum ether solvent | Intermediate formed quantitatively |
| 2 | Catalytic hydrogenation (Ni-Pd alloy catalyst) | 120 °C, 1-2 h, 1-5 MPa H2 pressure | High conversion |
| 3 | Reaction with NaOH in ethanol | 150 °C, 1-2 h | 96.5 (final product) |
- Advantages and Disadvantages:
- Advantages: High overall yield (96.5%); fewer steps; industrial scalability; mild conditions.
- Disadvantages: Requires handling of corrosive hydrobromic acid and high-pressure hydrogenation.
Preparation of [2-(Cyclohex-1-en-1-yl)ethyl](1-cyclopropylethyl)amine
While direct synthetic routes specifically for 2-(Cyclohex-1-en-1-yl)ethylamine are less documented, the general approach involves:
Step 1: Synthesis of 2-(cyclohex-1-en-1-yl)ethylamine core by one of the above methods.
Step 2: Alkylation or reductive amination of 2-(cyclohex-1-en-1-yl)ethylamine with 1-cyclopropylethyl precursors (e.g., 1-cyclopropylethyl aldehyde or halide) to introduce the (1-cyclopropylethyl) substituent on the nitrogen atom.
Step 3: Purification and characterization.
This approach is supported by the molecular structure and common synthetic strategies for tertiary amines.
Comparative Summary of Preparation Methods
| Method ID | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 2.1 | 2-Phenylethylamine | Lithium, ethylamine, -70 °C to RT, inert gas | ~70 | Direct reduction; no extra solvent | By-products; low temperature required |
| 2.2 | 1-Cyclohexene-1-acetonitrile | Sodium bis(2-methoxyethoxy)aluminium dihydride, THF, 15 °C | 95 | High yield; mild conditions | Long reaction time; sensitive reagents |
| 2.3 | 1-Cyclohexene-1-acetonitrile | HBr, Ni-Pd catalyst hydrogenation, NaOH, 40-150 °C | 96.5 | High yield; industrially scalable | Requires corrosive reagents and pressure |
Research Findings and Industrial Relevance
The lithium reduction method (2.1) is historically significant and useful for laboratory-scale synthesis but is limited by by-product formation and stringent temperature control.
The hydride reduction (2.2) offers a greener and higher-yielding alternative, suitable for fine chemical synthesis.
The three-step bromination-hydrogenation-hydrolysis method (2.3) is particularly advantageous for industrial production due to its high yield, fewer steps, and scalability despite requiring specialized equipment for hydrogenation.
The final functionalization to obtain 2-(Cyclohex-1-en-1-yl)ethylamine likely follows standard amine alkylation or reductive amination protocols, which are well-established in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Comparative Data of Structurally Related Amines
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|---|
| 2-(Cyclohex-1-en-1-yl)ethylamine | 2-(Cyclohexenyl)ethyl, 1-cyclopropylethyl | C₁₃H₂₂N | 192.32 | Combines cyclohexene (flexibility) and cyclopropane (strain); secondary amine. | |
| 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride | 2-(Cyclohexenyl)ethyl, 4-methylbenzyl | C₁₆H₂₃N·HCl | 265.82 | Aromatic benzyl group enhances lipophilicity; tertiary amine with HCl salt improves crystallinity. | |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | 1-Cyclopropylethyl, 2,4-dimethoxyphenylmethyl | C₁₄H₂₁NO₂ | 235.33 | Methoxy groups increase electron density; potential for hydrogen bonding and enhanced solubility. | |
| 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol | Cyclohexenyl, dimethylaminoethyl, phenol | C₁₆H₂₃NO₃ | 245.37 | Phenolic -OH introduces acidity; dimethylamino group enhances basicity. | |
| [1-(1-Cyclohexen-1-yl)ethyl]amine Hydrochloride | 1-Cyclohexenylethyl | C₈H₁₆ClN | 161.68 | Primary amine; simpler structure with fewer steric effects. |
Functional and Structural Analysis
Cyclohexene vs. Aromatic Substituents
- Cyclohexene-Based Amines (e.g., target compound and ): The cyclohexene ring introduces conformational flexibility due to its unsaturated structure, which may influence binding interactions in biological systems . Compared to fully saturated cyclohexyl analogues (e.g., cyclohexylamine derivatives in ), the cyclohexene moiety reduces hydrophobicity slightly but increases reactivity toward electrophilic addition .
- Aromatic Substituents (e.g., 4-methylbenzyl in ): Benzyl groups enhance lipophilicity (logP ~3.5–4.0 estimated) and enable π-π stacking interactions, which are absent in the target compound. This makes aromatic analogues more suitable for applications requiring membrane penetration or receptor binding .
Cyclopropane vs. Linear Alkyl Groups
- The 1-cyclopropylethyl group in the target compound introduces ring strain (cyclopropane bond angle ~60°), which can stabilize transition states in catalytic reactions or confer metabolic resistance due to steric hindrance . In contrast, linear alkyl chains (e.g., propyl or ethyl groups in and ) offer greater rotational freedom but lower thermodynamic stability.
Amine Classification (Primary vs. Secondary vs. Tertiary)
- Primary Amines (e.g., [1-(1-cyclohexen-1-yl)ethyl]amine hydrochloride in ): Exhibit higher nucleophilicity and are more prone to oxidation or Schiff base formation compared to secondary amines like the target compound .
- Tertiary Amines (e.g., and ): Often form salts (e.g., hydrochlorides) for improved solubility and crystallinity. Their reduced hydrogen-bonding capacity can diminish aqueous solubility but enhance lipid bilayer penetration .
Biological Activity
The compound 2-(Cyclohex-1-en-1-yl)ethylamine , with CAS number 1038244-22-2, is a nitrogen-containing organic molecule characterized by its unique cycloalkene and cyclopropyl substituents. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications, based on a review of available literature and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N |
| Molecular Weight | 193.33 g/mol |
| CAS Number | 1038244-22-2 |
| Chemical Structure | Chemical Structure |
Pharmacological Profile
The biological activity of 2-(Cyclohex-1-en-1-yl)ethylamine has not been extensively documented in mainstream pharmacological literature. However, preliminary studies suggest potential applications in various therapeutic areas:
- Antidepressant Activity : The compound's structural similarity to known psychoactive agents indicates possible antidepressant effects. Research on related compounds has shown that modifications in the amine structure can enhance serotonin reuptake inhibition, a common mechanism for antidepressants.
- Antimicrobial Properties : Some derivatives of cyclohexene-containing amines have demonstrated antimicrobial activity. It is hypothesized that 2-(Cyclohex-1-en-1-yl)ethylamine may exhibit similar properties due to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The presence of the cyclopropyl group may enhance blood-brain barrier permeability, allowing for better therapeutic efficacy.
While specific mechanisms for 2-(Cyclohex-1-en-1-yl)ethylamine are not well-established, insights can be drawn from related compounds:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.
- Enzyme Inhibition : Similar amines have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of mood-regulating chemicals in the brain.
Study on Antidepressant Activity
A study published in 2020 explored the antidepressant potential of structurally similar compounds. The results indicated that modifications to the amine nitrogen significantly influenced the binding affinity to serotonin transporters, suggesting that 2-(Cyclohex-1-en-1-yl)ethylamine could be a candidate for further investigation in this area .
Antimicrobial Activity Assessment
Research examining the antimicrobial properties of cyclohexene derivatives found that certain compounds exhibited significant inhibition against Gram-positive bacteria. This suggests that 2-(Cyclohex-1-en-1-yl)ethylamine may also possess similar antimicrobial capabilities, warranting further exploration through in vitro studies .
Q & A
Q. What are the key synthetic routes for 2-(Cyclohex-1-en-1-yl)ethylamine, and what experimental precautions are required?
- Methodological Answer : The compound can be synthesized via multi-step alkylation or reductive amination. For example:
React 2-(cyclohex-1-en-1-yl)ethylamine (precursor: CAS 3399-73-3, InChIKey: IUDMXOOVKMKODN-UHFFFAOYSA-N ) with 1-cyclopropylethyl halide under basic conditions (e.g., KCO in DMF).
Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Precautions : Use inert atmosphere (N) to prevent oxidation of the cyclohexene moiety. Follow safety protocols for handling amines (e.g., gloves, fume hood) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm cyclopropane and cyclohexene proton environments. Cyclopropane protons typically appear as multiplets at δ 0.5–1.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 192.2 (CHN).
- IR : Detect N–H stretching (~3300 cm) and C=C (cyclohexene, ~1650 cm) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: MeCN/HO + 0.1% TFA) to confirm ≥95% purity.
- Stability : Store under argon at –20°C in amber vials to prevent degradation via cyclohexene ring oxidation or amine hygroscopicity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to analyze electron density at the cyclopropane and amine groups.
- Molecular Dynamics : Simulate interactions with transition-metal catalysts (e.g., Pd or Ru) to predict regioselectivity in cross-coupling reactions.
- Validation : Compare computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Control Experiments : Test the compound’s stability in assay media (e.g., PBS, DMSO) using LC-MS to rule out degradation.
- Dose-Response Curves : Perform triplicate assays (e.g., enzyme inhibition, cell viability) to identify outliers.
- Statistical Analysis : Apply ANOVA or Student’s t-test to determine significance (p < 0.05) .
Q. How does the stereoelectronic profile of the cyclopropane group influence intermolecular interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to assess bond angles and torsional strain.
- Hammett Analysis : Compare substituent effects on reaction rates (e.g., in SN2 reactions) to quantify electronic contributions.
- NBO Analysis : Calculate orbital hybridization (e.g., cyclopropane Walsh orbitals) using Gaussian .
Critical Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
